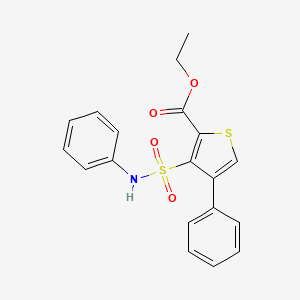![molecular formula C21H18N2O5 B6495071 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351605-01-0](/img/structure/B6495071.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with ethanediamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(phenyl)ethyl]ethanediamide
- N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(pyridin-2-yl)ethyl]ethanediamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to its combination of a benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-17(16-7-3-5-13-4-1-2-6-15(13)16)11-22-20(25)21(26)23-14-8-9-18-19(10-14)28-12-27-18/h1-10,17,24H,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGQUOJZWHYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494996.png)
![methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495000.png)
![methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495002.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B6495008.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)
![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)
![1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6495063.png)
![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495089.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)
